molecular formula C17H17ClN4O2S B11015220 1-(3-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(3-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11015220
M. Wt: 376.9 g/mol
InChI Key: DSWQUENCPLDDRV-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl ring, a cyclobutyl group, a thiadiazole ring, and a pyrrolidine carboxamide. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides or cyclobutyl Grignard reagents.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amino acids or their derivatives.

    Coupling Reactions: The final step involves coupling the chlorophenyl ring with the thiadiazole and pyrrolidine intermediates using amide bond formation reactions, typically employing coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath).

Scientific Research Applications

1-(3-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of potential drug candidates.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide: This compound has a cyclopropyl group instead of a cyclobutyl group, which may affect its chemical reactivity and biological activity.

    1-(3-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide: This compound has a cyclohexyl group, which may result in different steric and electronic effects.

    1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide: This compound has a methyl group, which may influence its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17ClN4O2S

Molecular Weight

376.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H17ClN4O2S/c18-12-5-2-6-13(8-12)22-9-11(7-14(22)23)15(24)19-17-21-20-16(25-17)10-3-1-4-10/h2,5-6,8,10-11H,1,3-4,7,9H2,(H,19,21,24)

InChI Key

DSWQUENCPLDDRV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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